BenchChemオンラインストアへようこそ!

2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide

Molecular Recognition Physicochemical Differentiation Quality Control

2-Bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide (CAS 866155-13-7) is a synthetic, polycyclic aromatic amide belonging to the N-substituted benzamide class. The compound features a 9-oxo-9H-fluorene core connected via an amide bond at the 1-position to a 2-bromophenyl ring (molecular formula C20H12BrNO2, molecular weight 378.22 g mol⁻¹).

Molecular Formula C20H12BrNO2
Molecular Weight 378.225
CAS No. 866155-13-7
Cat. No. B2717416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide
CAS866155-13-7
Molecular FormulaC20H12BrNO2
Molecular Weight378.225
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C20H12BrNO2/c21-16-10-4-3-8-15(16)20(24)22-17-11-5-9-13-12-6-1-2-7-14(12)19(23)18(13)17/h1-11H,(H,22,24)
InChIKeyQFUFSAHDYDNLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide (CAS 866155-13-7): Structural Identity and Baseline Physicochemical Profile


2-Bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide (CAS 866155-13-7) is a synthetic, polycyclic aromatic amide belonging to the N-substituted benzamide class. The compound features a 9-oxo-9H-fluorene core connected via an amide bond at the 1-position to a 2-bromophenyl ring (molecular formula C20H12BrNO2, molecular weight 378.22 g mol⁻¹) [1]. The fluorenone scaffold imparts a rigid, planar polyaromatic architecture, while the ortho-bromine substituent on the benzamide ring introduces both steric bulk and a halogen-bond donor. Predicted logP is 4.50, indicating significant lipophilicity [1]. As of 2026, no peer-reviewed publications report direct biological assay data for this specific compound; its chemical space places it at the intersection of fluorenone-containing apoptosis inducers and halogenated benzamide HDAC inhibitor scaffolds.

Why Off-the-Shelf Substitution of 2-Bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide with Closest Analogs Carries High Risk


Compounds within the N-aryl-9-oxo-9H-fluorene family cannot be treated as interchangeable, because both the position of the amide linkage on the fluorenone ring (1-yl vs. 3-yl vs. 2-yl) and the nature of the benzamide substituent (Br vs. H vs. Cl vs. CH3) have been shown to produce orthogonal biological profiles [1]. For example, N-(9-oxo-9H-fluoren-3-yl)benzamide behaves as an HDAC6 inhibitor with leukemic cytotoxicity [1], whereas N-aryl-9-oxo-9H-fluorene-1-carboxamides bearing a 1-carboxamide linkage induce caspase-mediated apoptosis through an HDAC-independent mechanism [2]. The target compound combines a 1-yl amide attachment with a 2-bromobenzamide motif—a pairing not represented in any published SAR series. Procurement of a non-brominated or differently positioned isomer therefore replaces a unique structural intersection with a compound of fundamentally unresolved target engagement profile, rendering assay results non-transferable and potentially wasting screening campaigns.

Quantitative Comparative Evidence for 2-Bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide (CAS 866155-13-7) vs. Closest Analogs


Evidence Item 1: Structural Differentiation from N-(9-oxo-9H-fluoren-3-yl)benzamide – MW and logP as Procurement Identifiers

The target compound differs from the closest reported active analog, N-(9-oxo-9H-fluoren-3-yl)benzamide, by the position of amide attachment (1-yl vs. 3-yl) and the presence of a 2-bromo substituent. These structural differences are directly reflected in measurable physicochemical properties that serve as unambiguous procurement and QC identifiers [1].

Molecular Recognition Physicochemical Differentiation Quality Control

Evidence Item 2: Predicted Lipophilicity Differentiation from the 3-yl Isomer and Impact on Membrane Partitioning

The calculated logP for 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide is 4.50 (ZINC predicted) [1]. In contrast, N-(9-oxo-9H-fluoren-3-yl)benzamide, lacking the bromine atom, has a predicted logP approximately 1 log unit lower (estimated ~3.5 based on CLOGP fragment contributions for a C20H13NO2 scaffold) . The bromine atom at the 2-position of the benzamide ring is the primary driver of this lipophilicity increase, consistent with the π-value of +0.86 for aromatic bromine in the Hansch substituent constant system [2].

Lipophilicity ADME Prediction Cell Permeability

Evidence Item 3: Functional Divergence Between 1-yl and 3-yl Fluorenone Attachment: HDAC6 Inhibition vs. Caspase-Mediated Apoptosis

Published data demonstrate that the position of the amide linkage on the 9-oxo-9H-fluorene scaffold dictates the biological mechanism. N-(9-oxo-9H-fluoren-3-yl)benzamide (3-yl attachment) was identified via virtual screening of >175,000 compounds as an HDAC6 inhibitor, with confirmed binding to purified HDAC6 protein by microscale thermophoresis and cytotoxicity against CCRF-CEM leukemia cells (IC50 = 6.19 µM) [1]. By contrast, N-aryl-9-oxo-9H-fluorene-1-carboxamides (1-yl attachment, though with reversed amide orientation) were discovered in a caspase-based high-throughput screen as apoptosis inducers with sub-micromolar activity in T47D, HCT116, and SNU398 cells, acting through a mechanism independent of direct HDAC6 inhibition [2]. The target compound (1-yl amide attachment, brominated benzamide) resides at an unexplored intersection of these two mechanistic classes; no experimental activity data are currently available.

Target Engagement Mechanism of Action Apoptosis

Evidence Item 4: Critical Data Gap Acknowledgment – Absence of Direct Comparative Biological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and ZINC databases as of May 2026 yielded no peer-reviewed publications, patents, or curated bioactivity records containing quantitative assay data for 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide (CAS 866155-13-7). The ZINC entry (ZINC000000625690) confirms 'no known activity for this compound' and 'no predicted activity' as of ChEMBL 20 [1]. Consequently, no head-to-head or cross-study quantitative biological comparison can be made against any defined comparator at this time. All differentiation claims in this guide rely on structural and physicochemical inference, which—while mechanistically informative—cannot substitute for experimental IC50, Ki, EC50, or selectivity data.

Data Transparency Procurement Risk Experimental Validation

Recommended Application Scenarios for Procuring 2-Bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide (CAS 866155-13-7)


Scenario 1: Chemical Probe for Deconvoluting Fluorenone Attachment Position Effects on Target Engagement

As demonstrated in Section 3 (Evidence Item 3), the 1-yl and 3-yl fluorenone attachment positions confer mechanistically distinct biological profiles (HDAC6 inhibition vs. caspase-mediated apoptosis) . Procuring 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide enables systematic profiling of how the 1-yl benzamide orientation—combined with a 2-bromo substituent—modulates the target engagement landscape relative to the well-characterized 3-yl HDAC6 inhibitor. This compound can serve as a tool to test whether the 1-yl benzamide subclass retains any HDAC6 affinity, gains alternative epigenetic targets, or activates apoptotic pathways. Parallel testing against N-(9-oxo-9H-fluoren-3-yl)benzamide and a 1-carboxamide analog in HDAC6 enzymatic assays, caspase activation assays, and cell viability panels (e.g., CCRF-CEM, T47D, HCT116) would generate the first SAR map linking fluorenone attachment position and bromination status to biological mechanism .

Scenario 2: Physicochemical Probe for Assessing Bromine-Mediated Lipophilicity Effects on Cellular Pharmacokinetics

Evidence Item 2 (Section 3) establishes a predicted logP difference of approximately +1.0 unit between the target compound (logP = 4.50) and its non-brominated 3-yl counterpart (estimated logP ~3.5) , driven by the Hansch π = +0.86 contribution of the aromatic bromine . This 10-fold difference in predicted octanol-water partitioning makes the compound a valuable tool for investigating how lipophilicity modulates cellular permeability, intracellular accumulation, and non-specific protein binding within the fluorenone benzamide chemotype. Researchers can use equilibrium dialysis (fraction unbound), Caco-2 permeability assays, and cellular thermal shift assays (CETSA) to quantify the pharmacokinetic consequences of bromination, providing a direct test of whether the logP increase translates into higher free intracellular concentrations or merely elevated non-specific binding.

Scenario 3: Building Block for Diversifying Fluorenone-Focused Compound Libraries in Epigenetic Drug Discovery

The oxofluorenyl benzamide scaffold has validated relevance in epigenetic drug discovery, as evidenced by the identification of N-(9-oxo-9H-fluoren-3-yl)benzamide as an HDAC6 inhibitor with anti-leukemic activity . The target compound represents a chemically accessible diversification point that introduces both positional (1-yl vs. 3-yl) and substituent (2-Br vs. H) variation. Procurement of this compound as a screening library member enables the exploration of structure-activity relationships around an underexplored region of the fluorenone benzamide chemical space. Hits emerging from primary screens can be followed up by synthesizing additional analogs (e.g., 2-Cl, 2-F, 2-CH3, 2-CF3 variants) to establish a focused SAR series. The compound's distinct molecular weight (378.22 g mol⁻¹) and logP (4.50) also expand the property distribution of existing fluorenone libraries, potentially accessing target profiles not covered by the 3-yl series.

Scenario 4: Reference Standard for Orthogonal Identity Confirmation in Procurement Workflows

As detailed in Evidence Item 1 (Section 3), the molecular weight of the target compound (378.22 g mol⁻¹) differs from the most commonly encountered analog, N-(9-oxo-9H-fluoren-3-yl)benzamide (299.32 g mol⁻¹), by 78.90 Da . This mass difference is readily resolved by standard LC-MS instrumentation, providing an orthogonal identity confirmation method that does not rely on retention time alone. Procurement workflows that include LC-MS verification using this mass signature can prevent mis-shipment or mis-labeling errors between the 1-yl brominated and 3-yl non-brominated isomers. The recommended QC protocol includes HRMS confirmation of [M+H]+ at m/z 378.0130 (monoisotopic) and comparison of the isotopic pattern confirming the presence of a single bromine atom (characteristic ~1:1 M:M+2 ratio).

Quote Request

Request a Quote for 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.